molecular formula C21H14Cl2N4O4 B11089826 N-[2-(2,4-dichlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(2,4-dichlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11089826
M. Wt: 457.3 g/mol
InChI Key: QEGFNQQLUSHDGK-UHFFFAOYSA-N
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Description

N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,4-dichlorophenyl group and a 4-nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE typically involves a multi-step process. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 2,4-dichlorophenyl group and the 4-nitrobenzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Nitrobenzamide Derivatives: Compounds with a nitrobenzamide moiety may exhibit similar properties, but the presence of different substituents can significantly impact their reactivity and biological effects.

The uniqueness of N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14Cl2N4O4

Molecular Weight

457.3 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H14Cl2N4O4/c22-13-7-10-15(17(23)11-13)19-24-18-4-2-1-3-16(18)21(29)26(19)25-20(28)12-5-8-14(9-6-12)27(30)31/h1-11,19,24H,(H,25,28)

InChI Key

QEGFNQQLUSHDGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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